Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate

Description

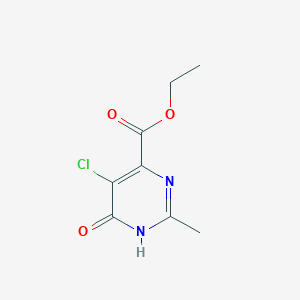

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a substituted heterocyclic core. Its structure features a chloro group at position 5, a hydroxy group at position 6, a methyl group at position 2, and an ethyl carboxylate ester at position 4 (see Figure 1). Pyrimidine derivatives are widely studied for their pharmacological and material science applications, with substituents dictating their reactivity, solubility, and biological activity . For instance, similar pyrimidine esters are synthesized via nucleophilic substitution or cyclocondensation, often using NaOH or AlCl₃ as catalysts .

Properties

IUPAC Name |

ethyl 5-chloro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(9)7(12)11-4(2)10-6/h3H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUKDHLFGOMRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with urea and a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position of the pyrimidine ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxyl group at the 6-position can be oxidized to a ketone or reduced to a methylene group.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

- Substituted pyrimidines

- Oxidized or reduced derivatives

- Carboxylic acids from ester hydrolysis

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate serves as a precursor for synthesizing various pharmacologically active compounds, including:

- Antiviral Agents : Compounds derived from this pyrimidine derivative have shown potential in inhibiting viral replication.

- Anticancer Agents : The compound's structural features allow it to interact with enzymes involved in cancer cell proliferation.

Case Study : A study highlighted the synthesis of derivatives that exhibited significant anticancer activity against various cell lines, demonstrating the compound's potential in drug development .

Biological Studies

The compound is utilized in enzyme inhibition studies due to its structural similarity to nucleotides. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

| Compound | IC₅₀ Value (μmol/L) | Activity |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 Inhibition |

| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |

This data suggests that derivatives of this compound may serve as effective anti-inflammatory agents .

Industrial Applications

In addition to its pharmaceutical uses, this compound is applied in the synthesis of:

- Agrochemicals : Utilized for developing herbicides and pesticides due to its chemical stability.

- Dyes : Its reactivity allows it to be incorporated into complex dye structures.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chlorine and hydroxyl groups play crucial roles in binding to active sites or receptors, thereby modulating biological activity. The compound’s structure allows it to interact with various molecular targets, including enzymes involved in nucleotide synthesis and metabolism .

Comparison with Similar Compounds

Key Observations:

Hydroxy vs. methoxy groups: The target’s 6-OH group may increase hydrogen-bonding capacity, influencing solubility and crystal packing, whereas methoxy groups (e.g., in ) enhance lipophilicity .

Biological Activity: Pyrimidinones with chloro and methyl groups (e.g., ) exhibit antihypertensive and antibacterial activity, suggesting the target compound may share similar properties.

Synthetic Approaches :

- The target compound likely requires precise halogenation (e.g., Cl introduction) and protection/deprotection of the hydroxy group, whereas sulfanyl analogs (e.g., ) utilize thiol-alkylation steps.

Crystallographic and Structural Data

X-ray crystallography data for related compounds reveal critical structural insights:

- Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

- Planar pyrimidine ring with a dihedral angle of 85.3° between the pyrimidine and phenyl groups.

- Intramolecular hydrogen bonds stabilize the crystal lattice.

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate : Thioxo group creates a distorted boat conformation in the tetrahydropyrimidine ring. Strong O–H···O and N–H···S hydrogen bonds contribute to monohydrate stability.

Pharmacological Potential

Biological Activity

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with specific substituents that enhance its biological activity:

- Chlorine atom at the 5-position

- Hydroxyl group at the 6-position

- Carboxylate ester functional group

These structural features contribute to its potential as an enzyme inhibitor and receptor antagonist, which are critical in drug design and development .

The compound's biological activity is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : this compound may inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival. The chlorine and hydroxyl groups facilitate binding to active sites of these enzymes.

- Receptor Binding : The compound's structure allows it to act as a receptor antagonist, modulating biological pathways that are essential for therapeutic effects .

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In a screening assay against COX enzymes, several derivatives exhibited significant inhibitory effects:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Compound 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results indicate that the compound may have a selective inhibition profile, potentially leading to fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| MDA-MB-231 | TBD |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances enzyme affinity.

- Hydroxyl Group : The hydroxyl group at the 6-position is essential for maintaining solubility and bioavailability.

- Ester Functionality : The ethyl ester can be hydrolyzed to yield more active carboxylic acid forms, which may exhibit enhanced biological properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrimidine precursors. Key steps include chlorination at the 5-position and esterification at the 4-position. Solvents such as ethanol or dichloromethane are often used, with catalysts like aluminum chloride (AlCl₃) to facilitate ring closure or substitution reactions. Temperature control (e.g., heating to 65–70°C) is critical to prevent decomposition of intermediates. Reaction progress is monitored via TLC or UV spectroscopy, and yields are optimized by stepwise purification (e.g., recrystallization or column chromatography) .

Q. What spectroscopic techniques are recommended for characterizing the compound's purity and structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the chloro, hydroxy, and methyl substituents. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl and hydroxyl moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity is assessed using HPLC with UV detection, ensuring no residual solvents or byproducts remain .

Q. What safety precautions are necessary when handling this compound, given its reactive functional groups?

- Methodological Answer: Due to the presence of chlorine and ester groups, handle the compound in a fume hood with nitrile gloves and lab coats. Avoid contact with strong acids/bases to prevent decomposition. Store in a cool, dry environment away from ignition sources. Refer to GHS hazard data (e.g., H-phrases for irritancy) and ensure waste disposal complies with local regulations for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Validate the structure using single-crystal X-ray diffraction (SCXRD) to resolve ambiguities. Refine crystallographic data with SHELXL, which accounts for anisotropic displacement parameters and hydrogen bonding networks. Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-calculated shifts to identify conformational variations .

Q. What strategies are effective in mitigating side reactions during the chlorination or esterification steps in its synthesis?

- Methodological Answer: For chlorination, use controlled stoichiometry of chlorinating agents (e.g., POCl₃) and inert atmospheres to avoid over-substitution. During esterification, employ activating agents like DCC (dicyclohexylcarbodiimide) to enhance reactivity. Monitor intermediates via LC-MS to detect early-stage byproducts. Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to suppress hydrolysis of the ester group .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer: Crystallization challenges may stem from the compound’s polarity or flexibility. Use solvent diffusion methods (e.g., layering hexane over a dichloromethane solution) to slow nucleation. Add seed crystals or use additives like crown ethers to stabilize specific conformations. If twinning occurs, employ SHELXL’s TWIN command for refinement. For poor diffraction, consider synchrotron radiation to enhance data resolution .

Q. How should researchers analyze conflicting data from stability studies under varying pH and temperature conditions?

- Methodological Answer: Design a factorial experiment to test degradation pathways at different pH (e.g., 2, 7, 12) and temperatures (25–60°C). Use HPLC-MS to identify degradation products (e.g., hydrolysis of the ester group). Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. Cross-validate results with accelerated stability studies using controlled humidity chambers .

Data Contradiction Analysis

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for this compound?

- Methodological Answer: Solubility contradictions may reflect polymorphic forms or aggregation. Characterize solid-state forms via powder XRD and Differential Scanning Calorimetry (DSC). Measure solubility in solvent mixtures (e.g., ethanol-water gradients) to identify co-solvency effects. Use molecular dynamics simulations to model solute-solvent interactions, focusing on hydrogen bonding with the hydroxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.